molecular formula C21H23FN4O4S B7719420 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B7719420
M. Wt: 446.5 g/mol
InChI Key: BBMABVOIUDIBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of the 1,2,4-oxadiazole ring, methoxybenzenesulfonyl group, and fluorophenyl group contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions.

    Piperazine coupling: The final step involves coupling the sulfonylated intermediate with 4-fluorophenylpiperazine under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study various biological pathways and interactions.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine
  • 1-[3-(5-Propyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine

Uniqueness

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl group on the oxadiazole ring and the methoxybenzenesulfonyl group contribute to its unique pharmacological profile.

Properties

IUPAC Name

5-ethyl-3-[5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-3-20-23-21(24-30-20)18-14-17(8-9-19(18)29-2)31(27,28)26-12-10-25(11-13-26)16-6-4-15(22)5-7-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMABVOIUDIBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.